N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide
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Overview
Description
“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide” is a chemical compound that contains a benzodioxole subunit . The benzodioxole subunit is an integral part of many natural products, such as sesamol and piperine .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, one study reported the synthesis of a similar compound, 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane, by treating piperonal with NaHSe in the presence of piperidine hydrochloride .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, IR, NMR, and LCMS can be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various mechanisms. For instance, one study reported that a similar compound, K-10, exhibited auxin-like physiological functions and was recognized by TIR1, a protein involved in auxin signaling .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, IR and NMR spectroscopy can provide information about the compound’s functional groups and structure .Scientific Research Applications
Photophysical Characterisation and Photostability Studies
Research into compounds with structural similarities to "N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide" includes studies on their photophysical properties and photostability. For instance, benzo[a]phenoxazinium chlorides, possessing mono and disubstituted amines with chloropropyl groups, have been synthesized and examined for their photophysical behaviors in different solvents and their resistance to photobleaching in model biological membranes. These studies contribute to the development of novel NIR probes for bioimaging applications, offering insights into the potential utility of similar compounds in medical diagnostics and research (Raju et al., 2016).
Synthesis and Characterization of Derivatives
The synthesis and characterization of benzamide derivatives, including those with chloro and bromo substituents, are crucial for the development of new chemical entities with potential biological activities. Research in this area explores the synthesis methodologies, structural elucidation, and potential applications of these compounds in medicinal chemistry and material science. For example, the synthesis of N-allyl-4-piperidyl benzamide derivatives has been documented, highlighting the chemical processes and analytical techniques used to confirm their structures (Cheng De-ju, 2014).
Antimicrobial and Antioxidant Activities
Compounds with benzoxazole and benzothiazine cores have been synthesized and evaluated for their potential antimicrobial and antioxidant activities. These studies are foundational for drug discovery efforts, offering a starting point for the development of new therapeutics targeting infectious diseases and oxidative stress-related conditions. The investigation of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives for their in vitro antioxidant activities illustrates the ongoing research into compounds that could mitigate oxidative damage in biological systems (Yüksek et al., 2015).
Environmental Remediation
Research into the microbial degradation of herbicides and related environmental pollutants sheds light on the fate of chemical compounds in soil and groundwater. Understanding the degradation pathways, persistent metabolites, and the diversity of degrader organisms is essential for environmental management and the development of bioremediation strategies. Studies on the degradation of benzonitrile herbicides and their metabolites provide critical insights into the environmental impact of agricultural chemicals and the potential for microbial remediation (Holtze et al., 2008).
Future Directions
The future research directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds . Additionally, the employment of similar compounds may be effective for enhancing root growth and crop production .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target various cancer cell lines and auxin receptors , which play crucial roles in cell proliferation and plant growth, respectively.
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide might interact with its targets to disrupt normal cell cycle progression and promote cell death.
Biochemical Pathways
It’s plausible that the compound could influence pathways related to cell cycle regulation and apoptosis, given the observed effects on cell cycle arrest and induction of apoptosis .
Pharmacokinetics
Similar compounds have been found to obey lipinski’s rule of five , suggesting good bioavailability.
Result of Action
The result of the compound’s action could be the inhibition of cell proliferation and induction of apoptosis in targeted cells . This could potentially lead to a decrease in the growth of cancerous cells or enhanced root growth in plants .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzodioxole derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the benzo[d][1,3]dioxol-5-yl and hydroxypropyl groups in the molecule .
Cellular Effects
Some benzodioxole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide is not well-defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. Studies on similar compounds suggest that dosage can significantly influence the observed effects, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Given its structural features, it could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c18-13-4-2-1-3-12(13)17(21)19-8-7-14(20)11-5-6-15-16(9-11)23-10-22-15/h1-6,9,14,20H,7-8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTJUSZQEGOQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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